molecular formula C15H17F3N4O2S B10954199 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine

Cat. No.: B10954199
M. Wt: 374.4 g/mol
InChI Key: QCXGAACPXONCOT-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine is a chemical compound with the following structure:

C17H18F3N5O2S\text{C}_{17}\text{H}_{18}\text{F}_3\text{N}_5\text{O}_2\text{S} C17​H18​F3​N5​O2​S

This compound belongs to the class of piperazine derivatives and contains both pyrazole and sulfonamide moieties. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the reaction of a difluoromethylpyrazole derivative with a sulfonyl chloride, followed by a piperazine coupling step. The exact conditions and reagents may vary, but the overall process leads to the formation of the desired compound.

Industrial Production: While specific industrial production methods are proprietary, laboratories and pharmaceutical companies typically optimize the synthetic route for large-scale production. Ensuring high yield, purity, and safety is crucial for industrial applications.

Chemical Reactions Analysis

Reactivity: 1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions:

    Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Reduction Reactions: Reduction of the sulfonyl group or other functional groups can occur.

    Oxidation Reactions: Oxidation of the piperazine ring or other moieties is possible.

Common Reagents:

    Sulfonyl Chlorides: Used for sulfonylation.

    Hydride Reducing Agents: Employed for reduction reactions.

    Oxidizing Agents: Used in oxidation steps.

Major Products: The major products depend on the specific reaction conditions. the compound’s structure suggests the formation of derivatives with modified functional groups.

Scientific Research Applications

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and reactivity.

    Biological Studies: It may act as a probe to investigate biological targets.

    Materials Science: Its properties could be harnessed for material design.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While this compound is distinctive, similar derivatives include:

    1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine:

    1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine:

These related compounds share structural features but exhibit variations in substituents and properties.

Properties

Molecular Formula

C15H17F3N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C15H17F3N4O2S/c16-13-3-1-2-12(8-13)10-20-4-6-21(7-5-20)25(23,24)14-9-19-22(11-14)15(17)18/h1-3,8-9,11,15H,4-7,10H2

InChI Key

QCXGAACPXONCOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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